molecular formula C15H21N3O B14947635 Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-

Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-

Cat. No.: B14947635
M. Wt: 259.35 g/mol
InChI Key: NAUWYQRZERZFJE-LFIBNONCSA-N
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Description

Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- is a complex organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a hydrazone group, a cyclohexylamino carbonyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) for Friedel-Crafts alkylation and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: AlCl₃ as a catalyst for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, affecting its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-cyclohexyl-3-methyl-
  • Benzene, 1-[[(E)-2-(aminocarbonyl)hydrazono]methyl]-3-methyl-

Uniqueness

Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- is unique due to the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyclohexyl-3-[(E)-(3-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C15H21N3O/c1-12-6-5-7-13(10-12)11-16-18-15(19)17-14-8-3-2-4-9-14/h5-7,10-11,14H,2-4,8-9H2,1H3,(H2,17,18,19)/b16-11+

InChI Key

NAUWYQRZERZFJE-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)NC2CCCCC2

Origin of Product

United States

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